molecular formula C9H14BrN3O B3093783 3-(4-Bromo-1H-pyrazol-1-yl)-N-(propan-2-yl)propanamide CAS No. 1249110-42-6

3-(4-Bromo-1H-pyrazol-1-yl)-N-(propan-2-yl)propanamide

Cat. No. B3093783
CAS RN: 1249110-42-6
M. Wt: 260.13 g/mol
InChI Key: RBXOWPAWELWMSV-UHFFFAOYSA-N
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Description

3-(4-Bromo-1H-pyrazol-1-yl)-N-(propan-2-yl)propanamide, also known as bromopyrazamide, is an organic compound with a wide range of applications in the scientific research field. It is a white, crystalline solid with a melting point of 67-68°C and a molecular weight of 239.18 g/mol. Bromopyrazamide is a versatile compound that has been used in various fields of research, including organic synthesis, medicinal chemistry, and biochemistry. It has also been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and anti-cancer drugs.

Scientific Research Applications

Biochemical Activities

  • Platelet Antiaggregating Activity : Compounds structurally related to 3-(4-Bromo-1H-pyrazol-1-yl)-N-(propan-2-yl)propanamide demonstrated platelet antiaggregating activity in vitro, which was superior or comparable to that of acetylsalicylic acid. Additionally, these compounds showed moderate hypotensive, antiarrhythmic, local anesthetic, sedative, and antiinflammatory activities in rats and mice (Bruno et al., 1991).

  • Antibacterial and Antifungal Activities : Similar structures, like 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides, synthesized through the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines, showed significant antibacterial and antifungal activities (Zhu et al., 2014).

  • Antimicrobial Activities : A similar structure, 4-Bromo-2-(1-substituted-5-aryl-pyrazolin-3yl)-naphthalen-1-ols, exhibited excellent antimicrobial activities (Sherkar & Bhandarkar, 2015).

Chemical Synthesis and Structural Analysis

  • Ligand Synthesis for Palladium Complexes : A derivative of 3-(pyrazol-1-yl)propanamide, namely PPA, was used in the synthesis of new derivatives with alkyl residues. These derivatives formed supramolecular hydrogen-bonded chains and cyclic dimers in solid-state, differing from PPA. They were also used to form trans-PdCl2(L)2 complexes, highlighting their utility in coordination chemistry (Palombo et al., 2019).

  • Molecular Structure Characterization : The compound 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, which shares a similar structure, was synthesized and analyzed through NMR, FT-IR spectroscopy, and single crystal X-ray diffraction. It demonstrated efficient fluorescent ATRP initiator properties in polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).

Medicinal Chemistry

  • Immunomodulating Activity : Condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, structurally related to the compound , were synthesized and found to enhance macrophage cytotoxicity and stimulate antibacterial defenses in mice. One compound, in particular, was effective in preventing adjuvant-induced arthritis development in rats (Doria et al., 1991).

properties

IUPAC Name

3-(4-bromopyrazol-1-yl)-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrN3O/c1-7(2)12-9(14)3-4-13-6-8(10)5-11-13/h5-7H,3-4H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXOWPAWELWMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCN1C=C(C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromo-1H-pyrazol-1-yl)-N-(propan-2-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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